molecular formula C15H12N2O B6602654 6-methyl-2-phenylquinazolin-4(3H)-one CAS No. 21419-51-2

6-methyl-2-phenylquinazolin-4(3H)-one

Cat. No. B6602654
CAS RN: 21419-51-2
M. Wt: 236.27 g/mol
InChI Key: YAEHYTHSAFRMPM-UHFFFAOYSA-N
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Description

6-methyl-2-phenylquinazolin-4(3H)-one (MPQ) is a synthetic organic compound with a wide range of applications in scientific research. MPQ has a unique chemical structure, which makes it an attractive subject for further investigation.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimycobacterial, Photosynthesis-Inhibiting, and Antialgal Activity : Compounds including 6-chloro-3-(4-isopropylphenyl)-2-methylquinazolin-4(3H)-thione, a derivative of 6-methyl-2-phenylquinazolin-4(3H)-one, have shown promising antimycobacterial activity against Mycobacterium avium and M. kansasii. Additionally, these compounds possess photosynthesis-inhibiting activity, which could have applications in agricultural and environmental sciences (Kubicová et al., 2003).

  • Antibacterial Activity : A study reported the synthesis of 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones with enhanced antibacterial activity, indicating potential applications in antimicrobial research (Nanda, Ganguli, & Chakraborty, 2007).

Pharmaceutical and Medical Applications

  • Antitumor Agents : Novel compounds derived from 6-methyl-2-phenylquinazolin-4(3H)-one have been synthesized and evaluated for antitumor activity, showing significant potency against human cell lines like colon carcinoma HCT116 and hepatocellular carcinoma HEP-G2 (Al-Romaizan, Ahmed, & Elfeky, 2019).

  • Antiplatlet Agents : Novel thioether derivatives of 2-(substituted thio)-3-phenylquinazolin-4(3H)-one have been synthesized, displaying significant anti-platelet-aggregation activity, suggesting their potential as new antiplatelet agents (Eskandariyan & Kobarfard, 2012).

Industrial Applications

  • Corrosion Inhibition : Quinazolinone derivatives have been investigated as corrosion inhibitors for mild steel in acidic media, demonstrating good inhibitory efficiency and chemical adsorption properties, which could have implications in industrial applications (Errahmany et al., 2020).

properties

IUPAC Name

6-methyl-2-phenyl-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-10-7-8-13-12(9-10)15(18)17-14(16-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEHYTHSAFRMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(NC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001287097
Record name 6-Methyl-2-phenyl-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001287097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-2-phenylquinazolin-4(3H)-one

CAS RN

21419-51-2
Record name 6-Methyl-2-phenyl-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21419-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-phenyl-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001287097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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